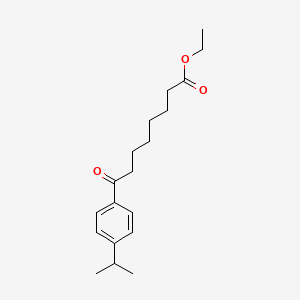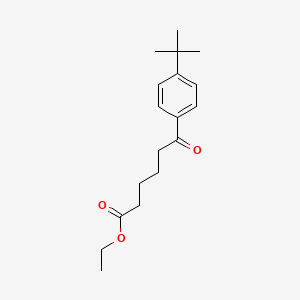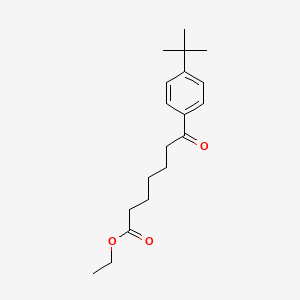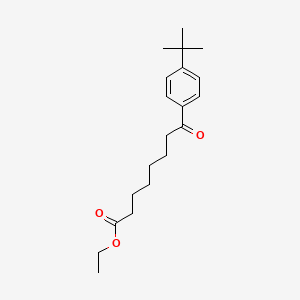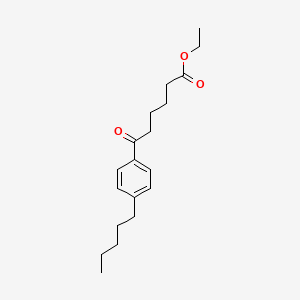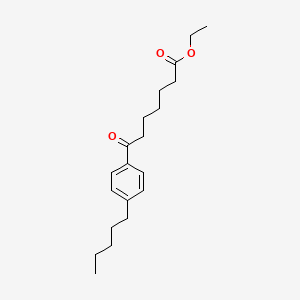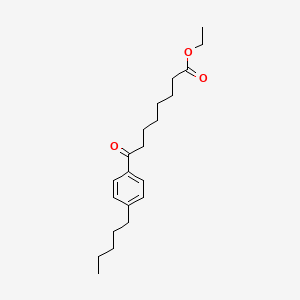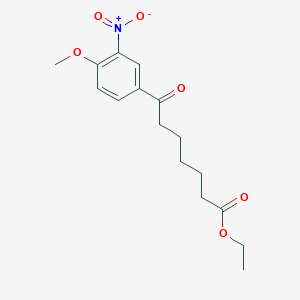
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is a complex organic compound. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to 4-METHOXY-3-NITROACETOPHENONE1, which is a compound with a similar structure. This compound has a molecular formula of C9H9NO4 and a molecular weight of 195.171.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is not available in the literature.
Chemical Reactions Analysis
The chemical reactions involving Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate are not well-documented. However, related compounds often undergo reactions with semicarbazide in the presence of phosphorus oxychloride2.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. For the related compound 4-METHOXY-3-NITROACETOPHENONE, the melting point is 97-100 °C, the boiling point is predicted to be 315.1±22.0 °C, and the density is predicted to be 1.244±0.06 g/cm31. However, the specific physical and chemical properties for Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate are not available in the literature.
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate and related compounds have been synthesized and evaluated for their antiproliferative activities. For instance, 7-[(2-{[(2E)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate exhibits moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating its potential in cancer research (Nurieva et al., 2015).
Reductive Monoalkylation of Nitro Aryls The compound undergoes reductive monoalkylation during the reduction of the nitro functionality to the corresponding primary amine. The reaction's scope and conditions have been investigated, showing significant potential for chemical synthesis applications (Sydnes et al., 2008).
Crystal and Molecular Structure Studies Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate analogs have been studied for their crystal and molecular structures, contributing valuable information to the field of material science and paving the way for further applications in various technological fields (Kaur et al., 2012).
Asymmetric Reduction Using Rhizopus Species The compound and its derivatives have been reduced enantioselectively using the fungus Rhizopus arrhizus and other Rhizopus species. This bio-catalytic approach offers an environmentally friendly alternative to conventional chemical synthesis, with potential applications in producing optically active compounds (Salvi & Chattopadhyay, 2006).
Safety And Hazards
The safety and hazards associated with Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate are not well-documented. However, related compounds often have safety warnings associated with them1.
Orientations Futures
The future directions for research on Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate are not clear due to the lack of information available about this compound. Further research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.
Propriétés
IUPAC Name |
ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-3-23-16(19)8-6-4-5-7-14(18)12-9-10-15(22-2)13(11-12)17(20)21/h9-11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPZCNKTTQSXIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645843 |
Source


|
| Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |
CAS RN |
898758-95-7 |
Source


|
| Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








